molecular formula C19H23ClN2O2 B6182963 benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride CAS No. 2624136-39-4

benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride

Cat. No.: B6182963
CAS No.: 2624136-39-4
M. Wt: 346.9
InChI Key:
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Description

Benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride is a chemical compound known for its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with N-(4-phenylpiperidin-4-yl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(4-methylpiperidin-4-yl)carbamate hydrochloride
  • Benzyl N-(4-ethylpiperidin-4-yl)carbamate hydrochloride
  • Benzyl N-(4-isopropylpiperidin-4-yl)carbamate hydrochloride

Uniqueness

Benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride stands out due to the presence of the phenyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may also influence its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research and development.

Properties

CAS No.

2624136-39-4

Molecular Formula

C19H23ClN2O2

Molecular Weight

346.9

Purity

95

Origin of Product

United States

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